molecular formula C15H15ClN4O3 B2928396 (E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035022-62-7

(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide

Numéro de catalogue: B2928396
Numéro CAS: 2035022-62-7
Poids moléculaire: 334.76
Clé InChI: AEIDTEGHJQRWTJ-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide (CAS 2035022-62-7) is a synthetic small molecule with a molecular formula of C15H15ClN4O3 and a molecular weight of 334.76 g/mol . This acrylamide derivative is characterized by two key structural motifs: an (E)-configured 3-(2-chlorophenyl)acrylamide group and a 4,6-dimethoxy-1,3,5-triazine moiety. The 1,3,5-triazine core is a privileged structure in medicinal and materials chemistry, known for its diverse biological activities and applications in drug discovery . Specifically, the 4,6-dimethoxy-1,3,5-triazine unit is a recognized scaffold in the development of chemotherapeutic agents and has been identified in compounds showing promising anticancer activity against various cell lines . Furthermore, derivatives of the 4,6-dimethoxy-1,3,5-triazine structure have significant utility as coupling agents in polymer science and bioconjugation, facilitating the formation of amide bonds under mild conditions . The presence of the chlorophenylacrylamide group may contribute to the molecule's potential for target interaction, as similar substructures are found in modulators of various enzymes and receptors. As a research chemical, this compound is of high interest for exploring new therapeutic agents, particularly in oncology, and as a building block in polymer cross-linking and functional material synthesis . Researchers should handle this product with appropriate safety precautions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)8-7-10-5-3-4-6-11(10)16/h3-8H,9H2,1-2H3,(H,17,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIDTEGHJQRWTJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a triazine moiety, which are known to exhibit various biological activities. The presence of the methoxy groups on the triazine ring may enhance its lipophilicity and biological interactions.

Biological Activity

  • Antitumor Activity : Compounds with similar structures have been investigated for their potential as anticancer agents. The triazine ring is often associated with cytotoxic effects against various cancer cell lines. Research indicates that modifications in the substituents can significantly influence the potency and selectivity of these compounds.
  • Antimicrobial Properties : Many derivatives of acrylamides have shown antimicrobial activity. The incorporation of a chlorophenyl group may enhance this activity by affecting membrane permeability or interacting with bacterial enzymes.
  • Mechanism of Action : The mechanisms through which such compounds exert their effects often involve:
    • Inhibition of DNA synthesis or repair.
    • Disruption of cellular signaling pathways.
    • Induction of apoptosis in cancer cells.

Case Studies and Research Findings

While specific studies on the exact compound may be limited, research on related acrylamide derivatives has yielded valuable insights:

  • Study on Triazine Derivatives : A study demonstrated that triazine derivatives exhibited significant antitumor activity in vitro against various cancer cell lines, suggesting that the structural characteristics play a crucial role in their biological efficacy.
  • Acrylamide Compounds : Research has shown that acrylamide derivatives can act as inhibitors of certain enzymes involved in cell proliferation, providing a pathway for therapeutic applications in oncology.

Data Tables

PropertyValue/Description
Molecular FormulaC13H14ClN5O3
Molecular Weight303.73 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot determined
Biological ActivityObservations
AntitumorEffective against specific cancer cells
AntimicrobialInhibitory effects observed
MechanismDNA synthesis inhibition

Comparaison Avec Des Composés Similaires

Structural and Functional Analog: (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

  • Structure : TRI shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the acrylamide group with a vinyl-aniline linker.
  • Activity : TRI exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) due to its triazine heterocycle and para-substituted aromatic moiety, which may disrupt fungal membrane integrity .
  • Key Differences :
    • Lack of chlorophenyl group in TRI reduces steric bulk compared to the target compound.
    • The vinyl-aniline linker in TRI may confer different solubility and binding kinetics.

Acrylamide-Based Analog: 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 11g)

  • Structure : This compound (11g) features a chloropyridinyl group and a dimethoxyphenethyl substituent on the acrylamide backbone .
  • Synthesis : Yielded 81% with a melting point of 157–159°C. NMR data (δ 2.20–8.38 ppm) and MS ([M+H]+ = 451.2) confirm structural integrity .
  • Key Differences :
    • Replacement of triazine with pyridine alters electronic properties.
    • The dimethoxyphenethyl group may enhance lipophilicity compared to the triazinylmethyl group.

Imidazole-Linked Analog: (E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h)

  • Structure : Retains the (E)-acrylamide and 2-chlorophenyl group but substitutes the triazine with a dihydroimidazole ring .
  • Synthesis : Prepared via coupling of (E)-3-(2-chlorophenyl)acrylic acid with an imidazole-containing aniline derivative .
  • Absence of methoxy groups reduces steric and electronic complexity.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Bioactivity (MIC vs. C. albicans) Synthesis Yield Reference
Target Compound Acrylamide + Triazine 2-Chlorophenyl, 4,6-dimethoxy-triazine Not reported Not reported -
TRI Vinyl-Aniline + Triazine 4-Methoxyaniline 32 µg/mL Not reported
11g Acrylamide + Pyridine 2-Chloropyridin-4-yl, 3,4-dimethoxyphenethyl Not reported 81%
17h Acrylamide + Imidazole 2-Chlorophenyl, 4-(dihydroimidazol-2-yl)phenyl Not reported Not reported

Research Findings and Implications

  • Triazine Moieties : The 4,6-dimethoxy-1,3,5-triazine group (shared by the target compound and TRI) is critical for antifungal activity, likely due to its ability to interact with fungal enzymes or membranes .
  • Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound and 17h may enhance hydrophobic interactions with biological targets, though this requires validation .
  • Synthetic Feasibility : High yields (>80%) for analogs like 11g suggest that the target compound could be synthesized efficiently using similar coupling strategies .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide?

The compound is synthesized via a two-step process:

Acrylation : React α-bromoacrylic acid with the 2-chlorophenyl group using ethylcarbodiimide (EDCI) in DMF under ice-cooled conditions to form the acryloyl intermediate .

Amide Coupling : React the intermediate with (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine using a coupling agent like EDCI or HOBt in DMF.
Optimization Tips :

  • Use ethyl acetate/petroleum ether (1:3) for column chromatography purification .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Yields typically range from 40–60% due to steric hindrance from the triazine group .

Q. Which analytical techniques are critical for structural confirmation of this acrylamide derivative?

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Key signals include δ 8.3–8.5 ppm (triazine CH), δ 7.5–7.8 ppm (chlorophenyl protons), and δ 6.5–6.7 ppm (acrylamide CH=CH) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and triazine carbons at ~160–170 ppm .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₁₄ClN₃O₃: 328.08) .
  • X-ray Crystallography : Resolve stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding with triazine methoxy groups) .

Q. How can HPLC methods ensure purity for biological assays?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : 70% methanol/water with 0.5% H₃PO₄ (isocratic elution, flow rate 1 mL/min).
  • Detection : UV at 254 nm. Retention time ~2.5–3.0 min with >98% purity .
  • Validation : Include system suitability tests (peak symmetry, theoretical plates >2000) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. Compare IC₅₀ values to controls like doxorubicin .
  • Apoptosis Assays : Perform Annexin V/PI staining with flow cytometry to quantify early/late apoptosis .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

Q. How should stability studies be designed for this compound?

  • Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the acrylamide bond .
  • Stress Testing :
    • Thermal Stability : Incubate at 40°C for 30 days; monitor degradation via HPLC.
    • Photostability : Expose to UV light (320 nm) for 48 hours; check for isomerization (E→Z) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modifiable Sites :
    • Chlorophenyl Ring : Replace Cl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .
    • Triazine Methoxy Groups : Substitute with amino or alkyl groups to alter hydrogen-bonding capacity .
  • Activity Trends :
    • Derivatives with bulkier triazine substituents show reduced solubility but improved target binding (e.g., kinase inhibition) .

Q. What strategies improve in vivo pharmacokinetics and reduce toxicity?

  • Lipinski’s Rule Compliance : LogP ~2.5 (optimal for permeability) .
  • Formulation : Use PEGylated nanoparticles to enhance bioavailability and reduce hepatic clearance .
  • Toxicity Screening :
    • Acute Toxicity : Administer 50–200 mg/kg doses in rodent models; monitor liver enzymes (ALT/AST) and renal function .
    • Genotoxicity : Perform Ames tests to rule out mutagenicity .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays .
  • Western Blotting : Quantify downstream proteins (e.g., p-AKT, Bcl-2) in treated cancer cells .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys745 (hydrogen bonding with acrylamide carbonyl) and Met793 (hydrophobic interactions with chlorophenyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should conflicting bioactivity data be resolved?

  • Reproducibility Checks : Replicate assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .
  • Purity Reassessment : Confirm compound integrity via NMR and HRMS to rule out degradation .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (e.g., p < 0.05) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.